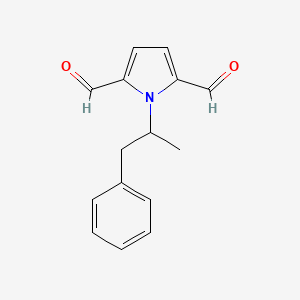
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chloro, iodo, and methyl substituents on the pyridine ring, along with a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One possible synthetic route could include:
Halogenation: Introduction of chloro and iodo groups onto the pyridine ring through halogenation reactions.
Alkylation: Introduction of the methyl group via alkylation reactions.
Amination: Formation of the N-methylmethanamine group through amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-2-iodopyridin-3-yl)-N-methylmethanamine: Lacks the methyl group on the pyridine ring.
1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine: Lacks the iodo group.
1-(2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine: Different positioning of the chloro and iodo groups.
Properties
Molecular Formula |
C8H10ClIN2 |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClIN2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
InChI Key |
ZJBDVPDKMAFHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)I)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


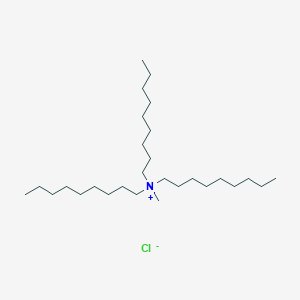
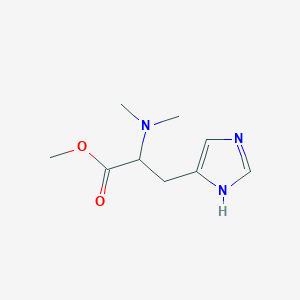
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
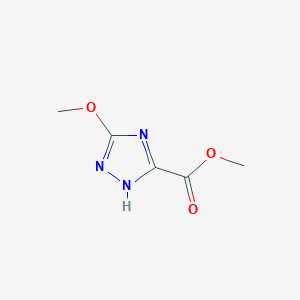
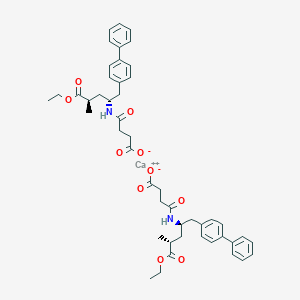
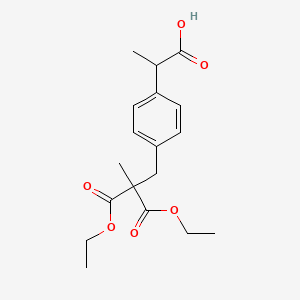

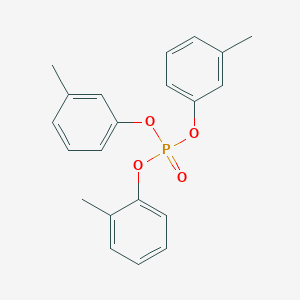
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
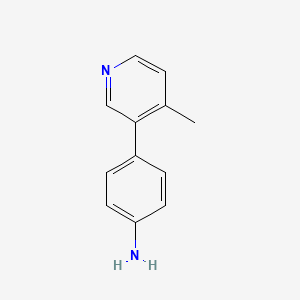
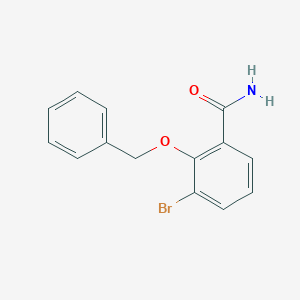
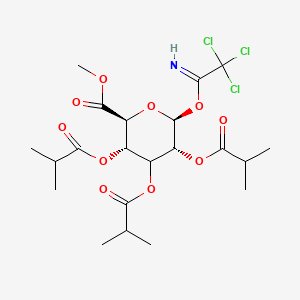
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
